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molecular formula C18H15N3O B8556553 1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one

1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one

Cat. No. B8556553
M. Wt: 289.3 g/mol
InChI Key: VPMDSBXKDLGEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE045173E1

Procedure details

Copper iodide (10.0 mg, 0.113 mmol), trans-1,2-diamino cyclohexane (10.0 mg, 0.091 mmol) and potassium carbonate (169 mg, 1.22 mmol) were added to a solution of 1,4-dioxane (5 mL) previously purged with argon (10 minutes). The reaction mixture was purged with argon for 10 minutes, followed by the addition of 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 100 mg, 0.61 mmol) and 2-bromo naphthalene (126 mg, 0.61 mmol). The reaction mixture was heated to reflux at 110° C. for 15 hours. The reaction was monitored by TLC (10% MeOH in chloroform). The reaction mixture was filtered through a celite bed and the bed was washed with chloroform. The organic layer was concentrated and purification by column chromatography (using silica gel of mesh size of 60-120, 20% ethyl acetate in hexane as eluent) afforded 48 mg (28% yield) of 1-naphthalen-2-yl-3-pyridin-3-yl-imidazolidin-2-one.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Three
Quantity
169 mg
Type
reactant
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+].[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N:21]2[CH2:25][CH2:24][NH:23][C:22]2=[O:26])[CH:16]=1.Br[C:28]1[CH:37]=[CH:36][C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH:29]=1>C(Cl)(Cl)Cl.[Cu](I)I.CO.O1CCOCC1>[CH:34]1[C:35]2[C:30](=[CH:29][CH:28]=[CH:37][CH:36]=2)[CH:31]=[CH:32][C:33]=1[N:23]1[CH2:24][CH2:25][N:21]([C:17]2[CH:16]=[N:15][CH:20]=[CH:19][CH:18]=2)[C:22]1=[O:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1=CC(=CC=C1)N1C(NCC1)=O
Name
Quantity
126 mg
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
10 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
169 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
previously purged with argon (10 minutes)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with argon for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite bed
WASH
Type
WASH
Details
the bed was washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purification by column chromatography (using silica gel of mesh size of 60-120, 20% ethyl acetate in hexane as eluent)

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)N1C(N(CC1)C=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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